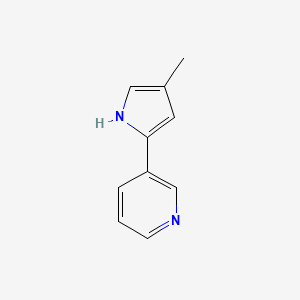

3-(4-Methyl-2-pyrrolyl)pyridine

Description

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

3-(4-methyl-1H-pyrrol-2-yl)pyridine |

InChI |

InChI=1S/C10H10N2/c1-8-5-10(12-6-8)9-3-2-4-11-7-9/h2-7,12H,1H3 |

InChI Key |

UEMKUUNKTZXLBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Summary Table

| Method | Key Reagents/Intermediates | Catalyst/Base | Solvent/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Suzuki–Miyaura Coupling | 4-Methylpyrrolyl boronic acid + 3-bromopyridine | Pd(PPh3)4, K2CO3 | Toluene/THF, 80–100 °C, N2 | 40–80% | High selectivity, well-studied | Boronic acid instability |

| Stille Coupling | 1-Methyl-2-(tributylstannyl)pyrrole + 3-bromopyridine | Pd(0) | Toluene, 100 °C | ~28% | Alternative when boronic acids fail | Toxic organostannanes, moderate yield |

| Direct Arylation | Pyrrole + pyridine derivatives | Pd or other metals | Various, often high temp | Not well documented | Atom economy, fewer steps | Requires optimization, selectivity issues |

Experimental Notes and Considerations

- Base Sensitivity: Pyrrole nitrogen is weakly acidic (pKa ~23), requiring strong bases like sodium hydride or n-butyllithium for deprotonation during boronic acid formation or lithiation steps.

- Protecting Groups: Use of Boc or SEM protecting groups on pyrrole nitrogen can improve stability during synthesis and purification.

- Purification: Flash chromatography using ethyl acetate/hexane mixtures is common for isolating the final compound.

- Characterization: 1H NMR, MS, and X-ray crystallography confirm structure and purity. Characteristic signals include pyridine and pyrrole aromatic protons and methyl group singlets near 2.5 ppm.

Research Findings and Structural Insights

- The synthesized 3-(4-Methyl-2-pyrrolyl)pyridine and related compounds exhibit interesting hydrogen bonding patterns in the solid state, often forming chain-like networks via intermolecular N–H···N bonds.

- Solvent molecules such as methanol or ethanol can be retained in the crystal lattice, influencing packing and stability.

- These structural features are relevant for designing ligands in coordination chemistry, particularly for lanthanide complexes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-pyrrolyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced pyridine or pyrrole rings.

Scientific Research Applications

3-(4-Methyl-2-pyrrolyl)pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-pyrrolyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Structure-Activity Relationships (SAR)

The 3-(piperidin-4-ylmethoxy)pyridine scaffold (e.g., compound 5 in ) demonstrates high LSD1 inhibition (Ki = 29 nM) and selectivity over monoamine oxidases (MAO-A/B) (>160-fold). Key structural features contributing to its potency include:

- Piperidine-4-ylmethoxy group : Enhances binding to LSD1's substrate pocket via hydrophobic and hydrogen-bonding interactions .

- Pyridine core : Serves as a rigid scaffold for substituent optimization .

- Para-substituted phenyl groups : Improve inhibitory activity (e.g., -CF₃ or -OCF₃ at R6 boosts potency by up to 79×) .

Table 1: SAR and Potency of Selected LSD1 Inhibitors

Selectivity and Mechanism of Action

- 3-(Piperidin-4-ylmethoxy)pyridine derivatives act as competitive inhibitors against dimethylated H3K4 peptide substrates, binding to LSD1's catalytic pocket without affecting other histone marks (e.g., H3K4me3) .

- In contrast, tranylcypromine derivatives (e.g., TCP) inhibit LSD1 irreversibly but lack selectivity, strongly inhibiting MAO-A/B, which can cause neurotoxicity .

Cellular and Anticancer Activity

- 3-(Piperidin-4-ylmethoxy)pyridine compounds suppress proliferation in MLL-rearranged leukemia and ER-negative breast cancer cells (EC₅₀ = 0.28–8.6 μM) while sparing normal fibroblasts .

- ABT-089 (), a pyrrolidinylmethoxy-pyridine derivative, targets neuronal nicotinic receptors but lacks LSD1 activity, highlighting the specificity of the piperidine-containing series .

- SIB-1757/SIB-1893 (–13), though pyridine-based, target metabotropic glutamate receptors (mGluR5) and NMDA receptors, illustrating structural versatility in pyridine derivatives .

Pharmacokinetic and Drug-Likeness Considerations

- The piperidine-4-ylmethoxy group improves metabolic stability compared to cyclopropylamine-containing inhibitors (e.g., TCP), which are prone to oxidative degradation .

- Docking studies (Schrödinger Suite, 2015) predict favorable interactions between the pyridine core and LSD1’s FAD-binding domain, rationalizing high potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.